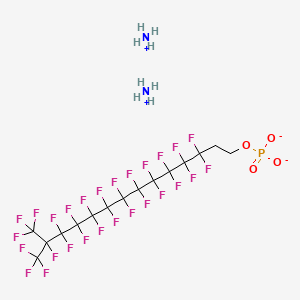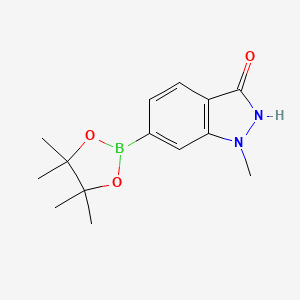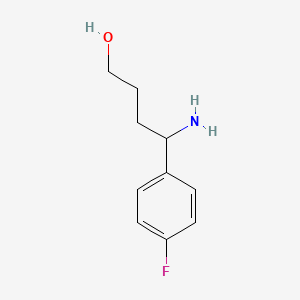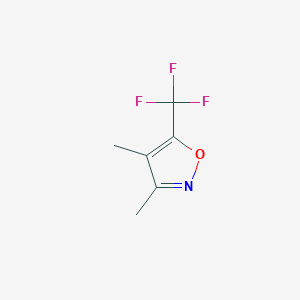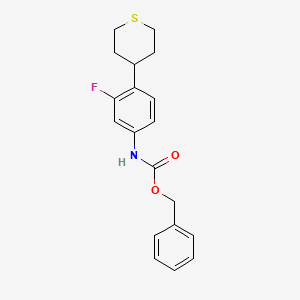
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorinated phenyl ring, and a tetrahydrothiopyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Introduction of the Tetrahydrothiopyran Moiety: The next step involves the formation of the tetrahydrothiopyran ring, which can be achieved through cyclization reactions involving sulfur-containing reagents.
Coupling with Benzyl Carbamate: The final step involves the coupling of the fluorinated phenyl intermediate with benzyl carbamate under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar benzyl and fluorinated phenyl structure but differs in the presence of a tetrazole ring instead of a tetrahydrothiopyran moiety.
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate: This compound has a thiomorpholine ring instead of a tetrahydrothiopyran ring.
Uniqueness
The uniqueness of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the tetrahydrothiopyran ring, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C19H20FNO2S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
benzyl N-[3-fluoro-4-(thian-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H20FNO2S/c20-18-12-16(6-7-17(18)15-8-10-24-11-9-15)21-19(22)23-13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,21,22) |
Clé InChI |
JSSJPYHAZNEQJD-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


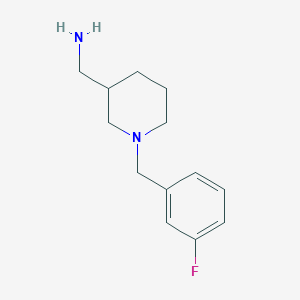

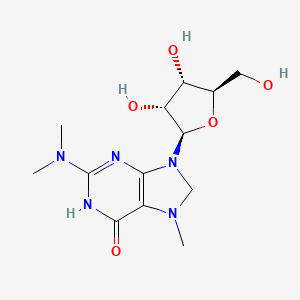
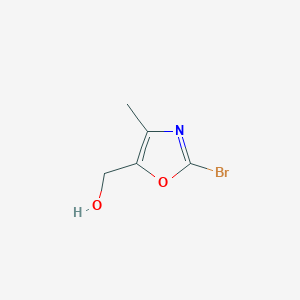
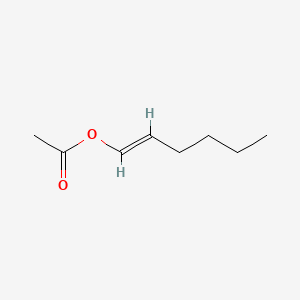
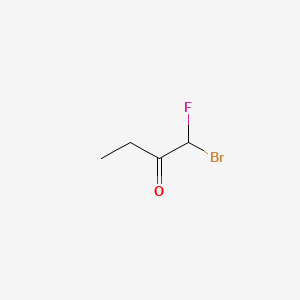
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
